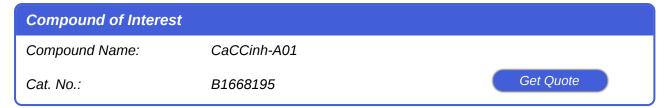


Review of literature comparing different CaCC inhibitors

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A Comprehensive Review of Calcium-Activated Chloride Channel (CaCC) Inhibitors

Calcium-activated chloride channels (CaCCs), particularly the TMEM16A/Anoctamin 1 isoform, are crucial in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Their involvement in pathologies such as cystic fibrosis, asthma, hypertension, and cancer has made them attractive targets for therapeutic intervention.[3][4][5] This guide provides a comparative overview of various CaCC inhibitors, summarizing their potency, selectivity, and mechanisms of action based on available experimental data.

Comparative Efficacy of CaCC Inhibitors

The potency of CaCC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the CaCC current. The following tables summarize the IC50 values for a range of CaCC inhibitors, detailing the experimental conditions under which these values were obtained.



Inhibitor	Target	IC50 (μM)	Cell Line	Activator	Experime ntal Method	Referenc e(s)
Novel TMEM16A Inhibitors						
T16Ainh- A01	TMEM16A	~1	FRT cells expressing TMEM16A	ATP (100 μM)	Short- circuit current	[6]
CaCCinh- A01	TMEM16A	2.1	FRT cells expressing TMEM16A	ATP (100 μM)	Short- circuit current	[6]
MONNA	xANO1	0.08	Xenopus laevis oocytes	-	Electrophy siology	[7]
Magnolol	TMEM16A	28.71 ± 1.24	HEK293 cells	Intracellula r Ca2+ (300 nM)	Whole-cell patch clamp	[8]
Honokiol	TMEM16A	6.60 ± 0.15	HEK293 cells	Intracellula r Ca2+ (300 nM)	Whole-cell patch clamp	[8]
Shikonin	TMEM16A	6.5	-	-	-	[9]
Traditional and Repurpose d CaCC Inhibitors						
Niflumic acid (NFA)	TMEM16A	7.40 ± 0.95	-	-	Electrophy siology	[7]
Benzbroma rone	TMEM16A	-	IL-13- treated NHBE cells	ATP	Ussing chamber	[1]



Niclosamid e	TMEM16A	-	Airway epithelial cells	-	-	[10]
Tannic acid	TMEM16A	6.4	FRT cells expressing TMEM16A	ATP (100 μM)	Short- circuit current	[6]
Digallic acid	TMEM16A	3.6	FRT cells expressing TMEM16A	ATP (100 μM)	Short- circuit current	[6]
Flavonoid Inhibitors						
Luteolin	TMEM16A	9.5 ± 1.1	CHO cells	-	Whole-cell patch clamp	[11]
Galangin	TMEM16A	4.5 ± 0.6	CHO cells	-	Whole-cell patch clamp	[11]
Quercetin	TMEM16A	13.7 ± 1.7	CHO cells	-	Whole-cell patch clamp	[11]
Fisetin	TMEM16A	12.0 ± 1.5	CHO cells	-	Whole-cell patch clamp	[11]

Off-Target Effects and Selectivity

A critical consideration in the use of CaCC inhibitors is their selectivity. Many of these compounds exhibit off-target effects, which can confound experimental results and lead to undesired side effects in a clinical setting.[12][13][14]



Inhibitor	Off-Target Effects	Reference(s)	
T16Ainh-A01	Poorly inhibits total CaCC current in airway and intestinal cells, but blocks the initial transient current.[15] Shows poor selectivity in vascular tissue, with vasorelaxant effects independent of the chloride gradient.[16]	[15][16]	
CaCCinh-A01	Induces vasorelaxation independent of the chloride gradient.[16]	[16]	
MONNA	Induces vasorelaxation independent of the chloride gradient.[16]	[16]	
Niflumic acid (NFA)	Non-specific, also blocks volume-regulated anion channels and K+ channels.[7]	[7]	
Niclosamide	Inhibits expression of SPDEF, a transcription factor in Th2- dependent inflammation.[10]	[10]	

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a basis for the replication and validation of the presented data.

Whole-Cell Patch Clamp Electrophysiology

This technique is widely used to record the electrical activity of entire cells and to characterize the effects of inhibitors on ion channel function.[9][17][18]

Objective: To measure macroscopic currents through TMEM16A channels in response to voltage changes and to determine the inhibitory effect of various compounds.



Cell Preparation:

- Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently or stably transfected with a plasmid encoding the human TMEM16A protein.
- Cells are plated onto glass coverslips a few days prior to recording.

Solutions:

- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,
 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 5% CO2.
- Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH. To activate TMEM16A, a specific concentration of free Ca2+ (e.g., 300 nM) is included, often buffered with EGTA.

Recording Procedure:

- A coverslip with adherent cells is placed in a recording chamber and perfused with the external solution.
- A glass micropipette with a resistance of 3-7 M Ω , filled with the internal solution, is brought into contact with a cell membrane.
- A giga-seal is formed, and the membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
- The cell is held at a specific holding potential (e.g., -60 mV), and voltage steps are applied to elicit TMEM16A currents.
- The inhibitor is applied to the external solution at various concentrations to determine its effect on the current amplitude, from which the IC50 value is calculated.

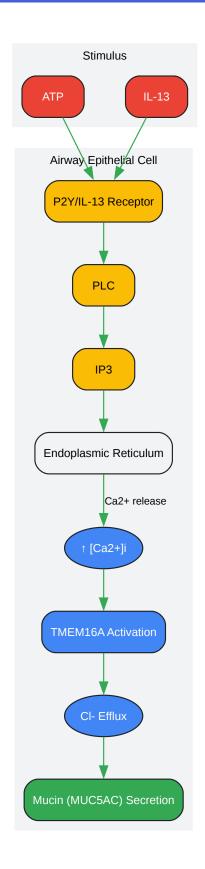


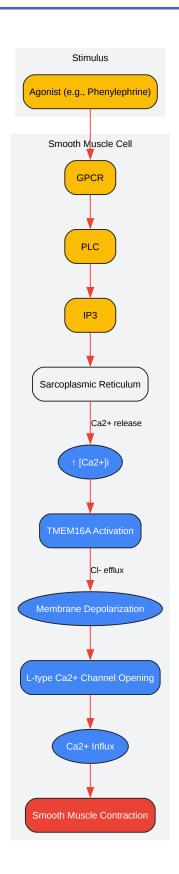




Cell Preparation Recording Data Analysis







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